N-FMOC-AMINO-4-KETOCYCLOHEXYLCARBOXYLIC ACID

CAS No.: 285996-74-9

Cat. No.: VC2326302

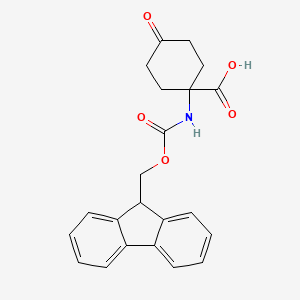

Molecular Formula: C22H21NO5

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 285996-74-9 |

|---|---|

| Molecular Formula | C22H21NO5 |

| Molecular Weight | 379.4 g/mol |

| IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxocyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C22H21NO5/c24-14-9-11-22(12-10-14,20(25)26)23-21(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-13H2,(H,23,27)(H,25,26) |

| Standard InChI Key | SHBYYFRMCILKOK-UHFFFAOYSA-N |

| SMILES | C1CC(CCC1=O)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | C1CC(CCC1=O)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

N-FMOC-AMINO-4-KETOCYCLOHEXYLCARBOXYLIC ACID is uniquely identified through several standardized parameters. The compound is registered with CAS number 285996-74-9, which serves as its primary identifier in chemical databases and regulatory documentation . Chemically, it is represented by the molecular formula C22H21NO5, with a precise molecular weight of 379.41 g/mol . This compound contains multiple functional groups, including a ketone, carboxylic acid, and an Fmoc-protected amine, all integrated into a cyclohexane scaffold.

The structural identity is further confirmed through its MDL number MFCD02683160, which facilitates cross-referencing across different chemical databases and research platforms . The compound possesses a distinctive IUPAC name: 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxocyclohexane-1-carboxylic acid .

Nomenclature and Synonyms

The compound is recognized by several alternative names in scientific literature and commercial catalogs. These synonyms include:

-

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-oxo-cyclohexanecarboxylic acid

-

Fmoc-1-amino-4-oxo-cyclohexane carboxylic acid

-

Cyclohexanecarboxylic acid, 1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-

-

N-(9-fluorenylmethoxycarbonyl)-amino-4-ketocyclohexylcarboxylic acid

Physical and Chemical Properties

Physical State and Appearance

N-FMOC-AMINO-4-KETOCYCLOHEXYLCARBOXYLIC ACID typically appears as a white to light beige crystalline powder in its pure form . The compound's physical appearance is consistent with many similar Fmoc-protected amino acid derivatives used in peptide synthesis and related applications.

Thermal Properties

The compound exhibits specific thermal characteristics that influence its handling and storage requirements. It has a documented melting point of 157°C, which is an important parameter for confirming the compound's identity and purity . The estimated boiling point is significantly higher at approximately 507.27°C, though this value is based on computational predictions rather than direct experimental measurement .

Chemical Reactivity and Structure

Functional Group Analysis

The structure of N-FMOC-AMINO-4-KETOCYCLOHEXYLCARBOXYLIC ACID incorporates several key functional groups that define its chemical behavior:

-

Fmoc (9-fluorenylmethyloxycarbonyl) protecting group: A standard protecting group for amines in peptide synthesis, providing base-labile protection

-

Quaternary carbon center: The compound features a quaternary carbon at the 1-position of the cyclohexane ring, bearing both the carboxylic acid and Fmoc-protected amino functions

-

Ketone group: Located at the 4-position of the cyclohexane ring, providing a reactive carbonyl functionality

-

Carboxylic acid: Located at the 1-position, offering potential for peptide bond formation

Comparison with Related Compounds

N-FMOC-AMINO-4-KETOCYCLOHEXYLCARBOXYLIC ACID shares structural similarities with other Fmoc-protected amino acids, but distinguishes itself through its cyclohexane core and ketone functionality. Unlike traditional Fmoc-protected amino acids like Fmoc-4-Amino-L-phenylalanine (CAS: 95753-56-3), this compound features a quaternary α-carbon rather than the typical α-carbon with attached hydrogen found in proteinogenic amino acids .

Table 1: Comparative Analysis of N-FMOC-AMINO-4-KETOCYCLOHEXYLCARBOXYLIC ACID vs. Traditional Fmoc-Protected Amino Acids

| Feature | N-FMOC-AMINO-4-KETOCYCLOHEXYLCARBOXYLIC ACID | Standard Fmoc-Protected Amino Acids |

|---|---|---|

| Core structure | Cyclohexane ring | Typically aliphatic or aromatic side chains |

| α-Carbon | Quaternary | Usually tertiary with H atom |

| Additional functionality | 4-ketone group | Varies by amino acid |

| Molecular weight | 379.41 g/mol | Typically 300-400 g/mol |

| Protecting group | Fmoc | Fmoc |

Applications and Research Significance

Role in Protein Degrader Building Blocks

One of the primary applications of N-FMOC-AMINO-4-KETOCYCLOHEXYLCARBOXYLIC ACID is in the development of protein degrader molecules. This compound is specifically categorized under "Protein Degrader Building Blocks" in multiple chemical catalogs . Protein degradation has emerged as an important therapeutic strategy, allowing for the targeted elimination of disease-causing proteins through pathways such as the ubiquitin-proteasome system.

The compound's unique structure, combining a rigid cyclohexane scaffold with multiple functional groups, makes it valuable for creating specialized linkers and structural elements in molecules designed to induce protein degradation.

Applications in Peptide Synthesis

The Fmoc protecting group indicates that this compound is primarily designed for solid-phase peptide synthesis applications. In this context, the compound likely serves as a specialized building block for introducing conformationally constrained elements into peptides. The ketone functionality at the 4-position of the cyclohexane ring provides an additional reaction site for further modification, making this compound versatile for creating peptide derivatives with enhanced pharmacological properties.

| Supplier | Quantity | Price (USD) | Price per gram (USD) |

|---|---|---|---|

| TRC | 10 mg | $45 | $4,500 |

| TRC | 100 mg | $125 | $1,250 |

| USBiological | 100 mg | $369 | $3,690 |

| AK Scientific | 250 mg | $219 | $876 |

| American Custom Chemicals | 1 g | $840.84 | $840.84 |

| Labsolu | Not specified | $1,984.37* | Not calculable |

This significant price variation reflects differences in purity, manufacturing processes, and market positioning among suppliers. The relatively high cost per gram places this compound in the category of specialized research chemicals rather than bulk industrial reagents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume